

Technical Guide: Physicochemical and Biological Evaluation of (4-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Cyanophenoxy)acetic acid

Cat. No.: B154988

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Cyanophenoxy)acetic acid (CAS No. 1878-82-6) is a substituted phenoxyacetic acid derivative of interest in chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its known physicochemical properties, including its melting and boiling points. It also outlines detailed experimental protocols for the determination of these properties and discusses the potential biological activities of phenoxyacetic acid derivatives in the context of drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the evaluation and application of this and related compounds.

Physicochemical Properties

The accurate determination of physicochemical properties such as melting and boiling points is a fundamental first step in the characterization of any chemical compound. These properties provide insights into the purity, stability, and potential applications of the substance.

Data Presentation

The known quantitative physicochemical data for **(4-Cyanophenoxy)acetic acid** are summarized in the table below.

Property	Value	Notes
CAS Number	1878-82-6	
Molecular Formula	C ₉ H ₇ NO ₃	
Molecular Weight	177.16 g/mol	
Boiling Point	384.7 °C	At 760 mmHg
Melting Point	Not consistently reported	Further experimental determination is required.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections describe the methodologies for determining the melting and boiling points of solid organic compounds like **(4-Cyanophenoxy)acetic acid**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

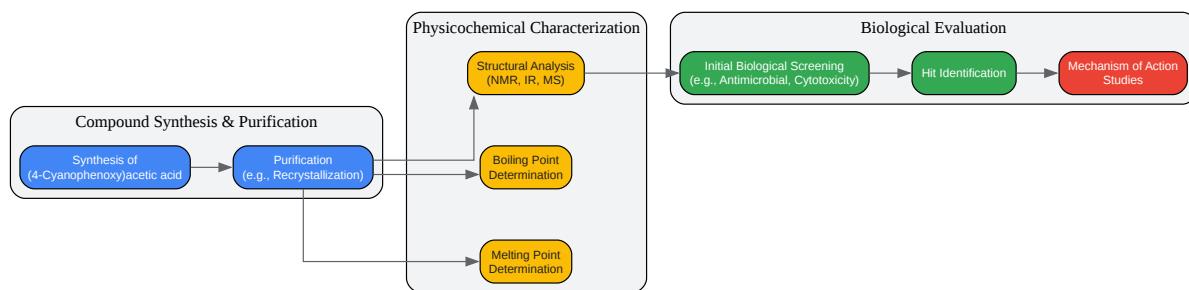
- Sample Preparation: A small amount of the dry, finely powdered **(4-Cyanophenoxy)acetic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or an electronic temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
- Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is reported as the melting point range.

- Purity Indication: A sharp melting point range (typically ≤ 1 °C) is indicative of a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a pure substance, the boiling point is a characteristic physical constant at a given pressure.

Methodology: Distillation Method


- Apparatus Setup: A small quantity of the substance is placed in a distillation flask connected to a condenser and a collection flask. A calibrated thermometer is positioned in the neck of the distillation flask with the top of the bulb level with the side arm leading to the condenser.
- Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.
- Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point of the substance.
- Pressure Correction: The atmospheric pressure is recorded at the time of the experiment, as the boiling point is dependent on the external pressure. If the pressure is not 760 mmHg (1 atm), a correction can be applied using a nomograph or the Clausius-Clapeyron equation.

Potential Biological Significance and Research Workflow

While specific signaling pathways for **(4-Cyanophenoxy)acetic acid** are not extensively documented, the broader class of phenoxyacetic acid derivatives has been investigated for various biological activities. Acetic acid itself is known for its antimicrobial properties. This suggests that **(4-Cyanophenoxy)acetic acid** could be a candidate for screening in various biological assays.

Logical Research Workflow

The following diagram illustrates a logical workflow for the initial characterization and biological screening of a novel compound such as **(4-Cyanophenoxy)acetic acid** in a drug discovery context.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis, characterization, and initial biological evaluation of a novel compound.

Conclusion

This technical guide has provided key physicochemical data for **(4-Cyanophenoxy)acetic acid**, along with detailed experimental protocols for the determination of its melting and boiling points. While specific biological signaling pathways for this compound are not well-established, the provided research workflow offers a systematic approach for its evaluation as a potential bioactive agent. The information presented herein is intended to support further research and development efforts involving **(4-Cyanophenoxy)acetic acid** and related derivatives.

- To cite this document: BenchChem. [Technical Guide: Physicochemical and Biological Evaluation of (4-Cyanophenoxy)acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154988#4-cyanophenoxy-acetic-acid-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com